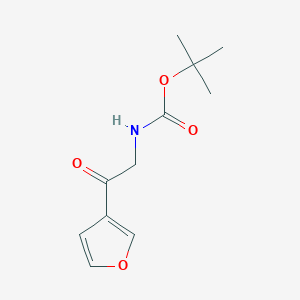
tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate
Overview
Description
tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate: is an organic compound that features a furan ring, a tert-butyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate typically involves the reaction of furan derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used for the oxidation of furan derivatives.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can lead to the formation of selenodiazole derivatives .
Scientific Research Applications
Chemistry: tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The furan ring and carbamate moiety allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
tert-Butyl 2-(sulfanylmethyl)furan-3-yl derivatives: These compounds share the furan ring and tert-butyl group but differ in their functional groups, leading to different chemical and biological properties.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness: tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
832077-46-0 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-[2-(furan-3-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-9(13)8-4-5-15-7-8/h4-5,7H,6H2,1-3H3,(H,12,14) |
InChI Key |
BNODXUZMNDZVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=COC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















